molecular formula C17H15N3O2 B12661135 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-57-1

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12661135
CAS No.: 107658-57-1
M. Wt: 293.32 g/mol
InChI Key: AVUAAOVIRAEOSW-UHFFFAOYSA-N
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Description

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, diphenyl groups, and a triazole ring

Preparation Methods

The synthesis of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxy Group:

    Incorporation of Diphenyl Groups: The diphenyl groups are often introduced via Friedel-Crafts acylation reactions.

    Addition of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.

Comparison with Similar Compounds

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:

    1-Propanone, 2-hydroxy-1,3-diphenyl-:

    2,3-Dihydroxy-1,3-diphenyl-1-propanone: This compound features additional hydroxy groups, leading to different reactivity and biological activity.

Properties

CAS No.

107658-57-1

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-hydroxy-1,2-diphenyl-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-13-18-12-19-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2

InChI Key

AVUAAOVIRAEOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3)O

Origin of Product

United States

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